molecular formula C7H12N4O B12905361 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one CAS No. 61595-47-9

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one

Cat. No.: B12905361
CAS No.: 61595-47-9
M. Wt: 168.20 g/mol
InChI Key: WFOJKLFSQSQXTL-UHFFFAOYSA-N
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Description

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of N-substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the dimethylamino group.

    5-Amino-2-methylpyrimidine: Similar structure but lacks the dimethylamino group.

    2,4-Diamino-6-methylpyrimidine: Similar structure but lacks the dimethylamino group.

Uniqueness

5-Amino-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is unique due to the presence of both amino and dimethylamino groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

61595-47-9

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-amino-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(12)10-7(9-4)11(2)3/h8H2,1-3H3,(H,9,10,12)

InChI Key

WFOJKLFSQSQXTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N(C)C)N

Origin of Product

United States

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